molecular formula C16H13NO3 B3160236 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one CAS No. 866019-32-1

3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one

Cat. No.: B3160236
CAS No.: 866019-32-1
M. Wt: 267.28 g/mol
InChI Key: GXNXBPRXDFRGQF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one: is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the methoxyphenyl group and the benzoxazepine ring imparts unique chemical properties to this compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable compound for pharmaceutical research .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)-1,4-benzoxazepin-5(4H)-one
  • 3-(4-Chlorophenyl)-1,4-benzoxazepin-5(4H)-one
  • 3-(4-Bromophenyl)-1,4-benzoxazepin-5(4H)-one

Comparison: Compared to its analogs, 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Properties

IUPAC Name

3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNXBPRXDFRGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325619
Record name 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866019-32-1
Record name 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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